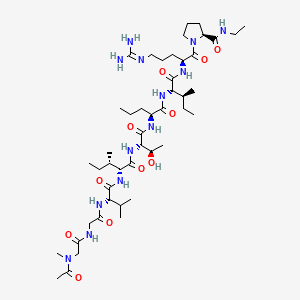

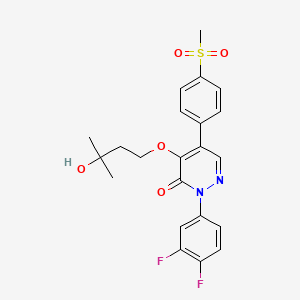

![molecular formula C20H14FN3O2S B1664390 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1030123-90-0](/img/structure/B1664390.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Overview

Description

Novel inhibitor of deregulated NRF2 transcriptional activity in cancer, broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

AEM1 is an inhibitor of deregulated NRF2 transcriptional activity in cancer. It acts by broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

- The compound has been identified as an effective apoptosis inducer. Notably, derivatives of this compound, such as 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines, have shown potent apoptosis-inducing capabilities in human breast cancer cells, as exemplified by compounds 5d and 5e. These compounds function by inhibiting tubulin polymerization (Kemnitzer et al., 2009).

Antiproliferative Effects on Colorectal Cancer Cell Lines

- Microwave-assisted synthesis has been employed to create N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. These compounds, envisioned as analogues of the anticancer agent MPC-6827, showed significant antiproliferative activity on HT-29 and Caco-2 human colorectal cancer cell lines (Loidreau et al., 2020).

Antibacterial and Antifungal Properties

- Substituted tricyclic compounds like 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine have demonstrated significant antibacterial and antifungal activities. These compounds were effective against various bacterial strains like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, and fungal strains such as Aspergillus niger and Aspergillus flavus (Mittal et al., 2011).

Synthesis Techniques and Structural Insights

- Efficient synthesis techniques, such as microwave-assisted processes and Dimroth rearrangements, have been developed for the rapid production of these compounds. These methods offer environmental benefits and convenience in handling (Loidreau et al., 2013).

Selective Serotonin Receptor Antagonism

- Some derivatives of this compound class, specifically 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have shown promising results as potent and selective serotonin 5-HT6 receptor antagonists. This suggests potential applications in neuropsychiatric disorders (Ivachtchenko et al., 2010).

Mechanism of Action

Target of Action

AEM1 primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

AEM1 acts as an inhibitor of Nrf2 . It reduces the expressions of Nrf2-dependent genes, thereby disrupting the normal functioning of Nrf2 . The exact molecular mechanism of how aem1 interacts with nrf2 is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by AEM1 is the Keap1-Nrf2 pathway . Under normal conditions, Nrf2 binds to its inhibitor, Keap1, in the cytoplasm. When oxidative stress occurs, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the DNA and initiates the transcription of antioxidant genes . AEM1 disrupts this process by inhibiting Nrf2, thus affecting the body’s antioxidant response .

Result of Action

The inhibition of Nrf2 by AEM1 leads to a decrease in the expression of Nrf2-controlled genes . This results in the sensitization of cancer cells to various chemotherapeutic agents and inhibits the growth of cancer cells both in vitro and in vivo .

properties

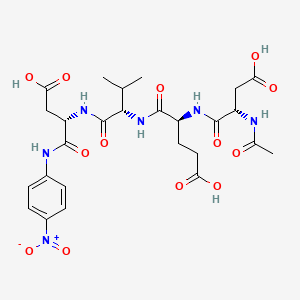

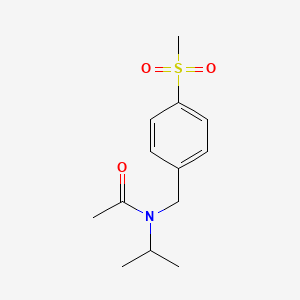

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLTGSHWIGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

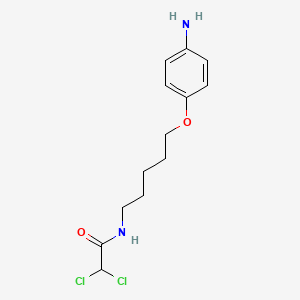

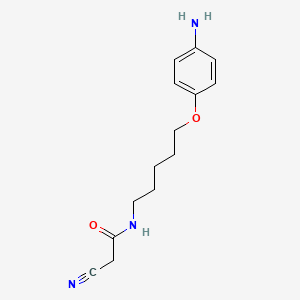

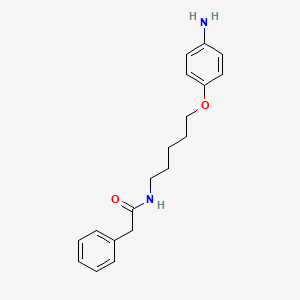

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.